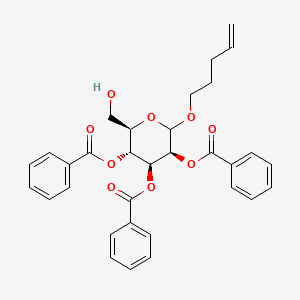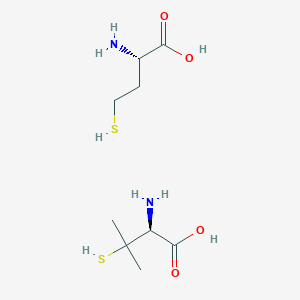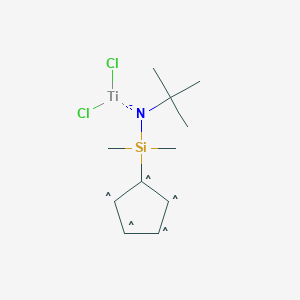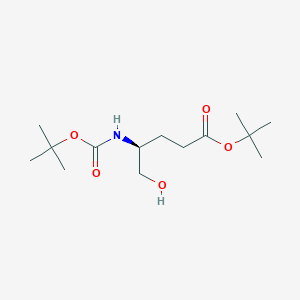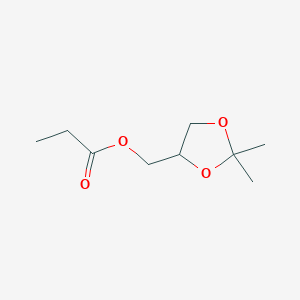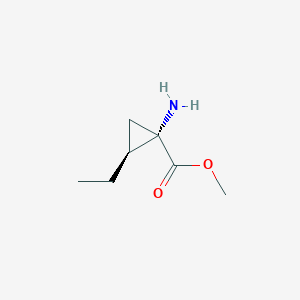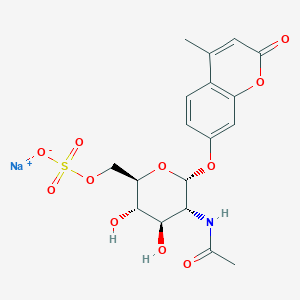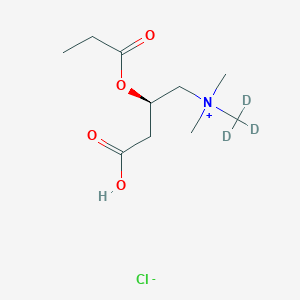![molecular formula C₂₂H₃₂N₂OSi B1147602 (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline CAS No. 1075250-72-4](/img/new.no-structure.jpg)
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structural features, which include a didehydro ergoline core and a tert-butyldimethylsilyl (TBDMS) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the didehydro structure: This involves dehydrogenation reactions, often using reagents like palladium on carbon (Pd/C) under hydrogen gas.
Methylation: Introduction of the methyl group at the 6-position can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated ergoline derivatives.
Substitution: Replacement of the silyl group with a hydroxyl group.
Aplicaciones Científicas De Investigación
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The presence of the didehydro structure and the silyl-protected hydroxyl group allows for selective binding and modulation of these receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound, known for its use in treating migraines.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound with a similar ergoline structure.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
- The presence of the tert-butyldimethylsilyl (TBDMS) protecting group makes (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline unique, as it provides stability and selectivity in chemical reactions.
- The didehydro structure enhances its binding affinity to certain receptors, potentially leading to more potent biological effects.
Propiedades
Número CAS |
1075250-72-4 |
|---|---|
Fórmula molecular |
C₂₂H₃₂N₂OSi |
Peso molecular |
368.59 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


